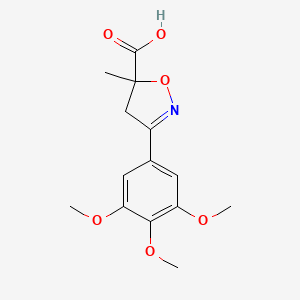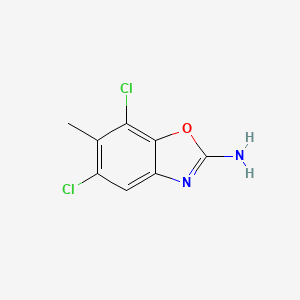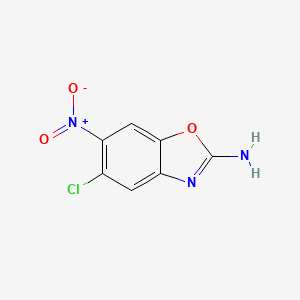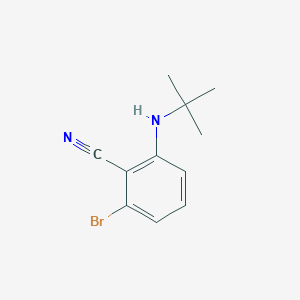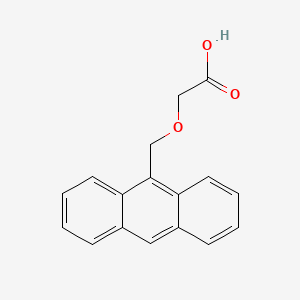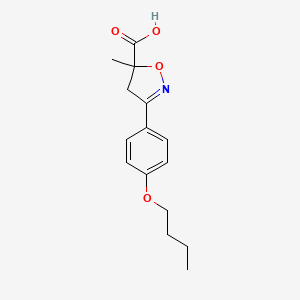
3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” seems to be a complex organic molecule. It likely contains a butoxyphenyl group, a methyl group, and a carboxylic acid group attached to an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups around the oxazole ring. For instance, “3-(4-butoxyphenyl)pentanedioic acid” has been reported to contain 20 non-H bond(s), 8 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s) and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its constituent groups. For instance, boronic acids like “4-Butoxyphenylboronic acid” have been involved in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For instance, “Phenylboronic acid” is reported to be a white to off-white powder .
Aplicaciones Científicas De Investigación
BPMOC has been used in a variety of scientific research applications. It has been used as a substrate for cytochrome P450 enzymes, which are involved in drug metabolism. BPMOC has also been used to study the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Additionally, BPMOC has been used to study the activity of other enzymes such as nitric oxide synthase and cyclooxygenase. It has also been used to study the effects of certain drugs on the liver and kidney.
Mecanismo De Acción
The mechanism of action of BPMOC is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, monoamine oxidase, nitric oxide synthase, and cyclooxygenase. It is thought that BPMOC binds to the active site of these enzymes, thus preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPMOC are not yet well understood. There is some evidence that BPMOC may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, monoamine oxidase, nitric oxide synthase, and cyclooxygenase. In addition, there is some evidence that BPMOC may have an inhibitory effect on certain drugs, such as those used to treat cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of BPMOC is that it is a relatively inexpensive and easy to synthesize compound. Additionally, BPMOC is a water-soluble compound, which makes it easy to work with in laboratory experiments. The main limitation of BPMOC is that its mechanism of action is not yet fully understood. As such, it is difficult to accurately predict its effects on certain enzymes and drugs.
Direcciones Futuras
There are many potential future directions for research involving BPMOC. One area of research is to further investigate the biochemical and physiological effects of BPMOC. Additionally, further research could be done to better understand the mechanism of action of BPMOC and to identify new potential applications for the compound. Other potential research directions include studying the effects of BPMOC on drug metabolism and toxicity, and investigating the effects of BPMOC on other enzymes and proteins.
Métodos De Síntesis
The synthesis of BPMOC is typically accomplished by a two-step process. The first step involves the reaction of 4-butoxyphenol and dimethylformamide in the presence of a base such as sodium hydroxide. This reaction produces a compound known as 4-butoxyphenylmethyloxazole-5-carboxylic acid dimethylformamide adduct (BPMOC-DMF). The second step involves the hydrolysis of the BPMOC-DMF adduct with aqueous acid to produce the desired product, BPMOC.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-butoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-9-19-12-7-5-11(6-8-12)13-10-15(2,14(17)18)20-16-13/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKENXQUBVZKAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)
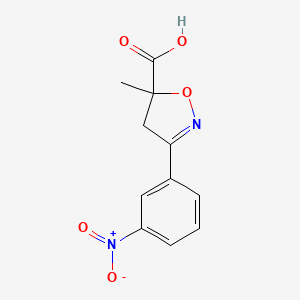

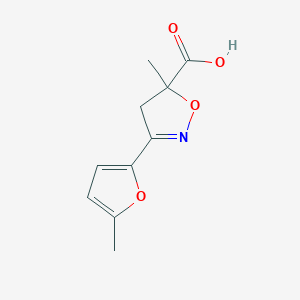
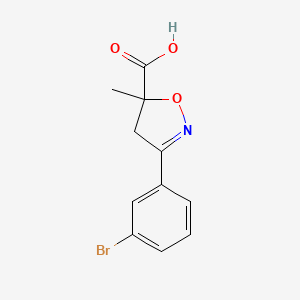
![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)
